molecular formula C13H24OSi2 B14258431 1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane CAS No. 402836-87-7

1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane

Cat. No.: B14258431
CAS No.: 402836-87-7
M. Wt: 252.50 g/mol
InChI Key: MHMWBTPAUSYAQC-UHFFFAOYSA-N
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Description

1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane typically involves the reaction of phenylsilane with isopropyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation. The process can be summarized as follows:

    Reactants: Phenylsilane, isopropyl alcohol

    Catalyst: Transition metal catalysts such as platinum or palladium

    Conditions: Elevated temperatures (around 100-150°C), inert atmosphere (e.g., nitrogen or argon)

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert it to simpler silanes.

    Substitution: The phenyl group can be substituted with other organic groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or ozone, typically under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products

    Oxidation: Silanols, siloxanes

    Reduction: Simpler silanes

    Substitution: Various substituted organosilanes

Scientific Research Applications

1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane involves its interaction with various molecular targets. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The pathways involved often include:

    Formation of Siloxane Bonds: Through condensation reactions with silanols.

    Substitution Reactions: Where the phenyl group is replaced by other functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2-Tetramethyl-1,2-disilane
  • 1,1,2,2-Tetraphenylethylene
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane is unique due to its specific combination of silicon atoms with phenyl and isopropyl groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in materials science and organic synthesis.

Properties

CAS No.

402836-87-7

Molecular Formula

C13H24OSi2

Molecular Weight

252.50 g/mol

IUPAC Name

[dimethyl(phenyl)silyl]-dimethyl-propan-2-yloxysilane

InChI

InChI=1S/C13H24OSi2/c1-12(2)14-16(5,6)15(3,4)13-10-8-7-9-11-13/h7-12H,1-6H3

InChI Key

MHMWBTPAUSYAQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[Si](C)(C)[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

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